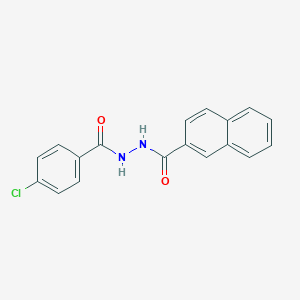

N'-(4-chlorobenzoyl)-2-naphthohydrazide

Beschreibung

N'-(4-Chlorobenzoyl)-2-naphthohydrazide is a hydrazide derivative featuring a 2-naphthoyl backbone substituted with a 4-chlorobenzoyl group at the hydrazine nitrogen. This compound belongs to a class of Schiff base analogs known for their diverse applications in medicinal chemistry, material science, and coordination chemistry. Structurally, it combines aromatic rigidity (naphthalene and chlorophenyl rings) with a hydrazide linker, enabling π-π stacking interactions and hydrogen bonding, which influence its crystallinity and bioactivity .

The compound's synthesis typically involves condensation of 2-naphthohydrazide with 4-chlorobenzoyl chloride under reflux conditions. Characterization via UV-Vis and IR spectroscopy reveals key features: a hypsochromic (blue) shift in UV spectra (λmax ~261 nm) due to electronic effects of the chloro substituent and a strong C=O stretch near 1680 cm⁻¹ in IR .

Eigenschaften

IUPAC Name |

N'-(4-chlorobenzoyl)naphthalene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-16-9-7-13(8-10-16)17(22)20-21-18(23)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIYISWSUOZJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares N'-(4-chlorobenzoyl)-2-naphthohydrazide with analogs differing in substituents or backbone:

Key Observations :

- Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents alter UV-Vis absorption. The chloro group induces a blue shift compared to methoxy analogs .

- Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., 3-hydroxy-N'-(3,5-dibromo-2-hydroxybenzylidene)) exhibit enhanced intermolecular hydrogen bonding, impacting solubility and crystallinity .

Antimicrobial and Antitubercular Activity

- Fe(III) Complex of N'-(4-Chlorobenzoyl)isonicotinohydrazide: Shows superior binding to Mycobacterium tuberculosis enoyl-ACP reductase (ΔG = -9.80 kcal/mol, Ki = 0.065 μM) compared to isoniazid, attributed to the chloro group's electron-withdrawing effect enhancing ligand-receptor interactions .

- Cytoprotective Hydrazides : 2-Naphthohydrazide derivatives with amidoxime groups (e.g., compound 1 in ) exhibit cytoprotective effects, unlike the chloro-substituted target compound, which may prioritize antimicrobial over cytoprotective roles due to substituent polarity .

Pharmacokinetic Properties

- Absorption : The target compound’s Fe(III) complex shows 93.06% HIA (hemispheric absorption index), outperforming isoniazid (87.11%), likely due to improved lipophilicity from the naphthyl and chloro groups .

- Caco-2 Permeability : Moderate permeability (4–70 nm/sec) is common across hydrazides, suggesting similar intestinal absorption profiles .

Crystallographic and Spectroscopic Differences

- Crystal Packing : this compound derivatives adopt trans configurations around the C=N bond, stabilized by π-π stacking (naphthyl vs. phenyl rings) and hydrogen bonds (N-H···O=C) . In contrast, (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine forms asymmetric units with geometric isomerism due to steric effects .

- IR Spectroscopy : The C=O stretch in chloro derivatives (~1680 cm⁻¹) is slightly higher than in methoxy analogs (~1675 cm⁻¹), reflecting increased carbonyl polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.